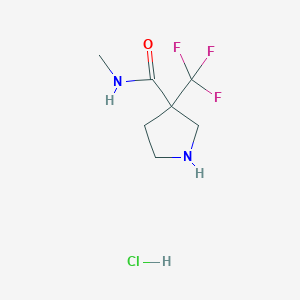

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

Description

Structural Characterization of N-Methyl-3-(Trifluoromethyl)pyrrolidine-3-Carboxamide Hydrochloride

IUPAC Nomenclature and Molecular Formula Analysis

This compound is systematically named to reflect its structural components:

- Pyrrolidine ring : A five-membered saturated nitrogen-containing heterocycle.

- 3-(Trifluoromethyl) substitution : A trifluoromethyl group (-CF₃) attached to the pyrrolidine ring at position 3.

- N-Methyl carboxamide : A methyl group (-CH₃) bonded to the nitrogen atom of the carboxamide functional group (-CONH₂), with the entire structure existing as a hydrochloride salt (HCl).

Molecular Formula : C₇H₁₂ClF₃N₂O

Molecular Weight : 232.63 g/mol.

SMILES Notation : CNC(=O)C1(CNCC1)C(F)(F)F.Cl.

InChI Key : TZFCROSWJGSWMU-UHFFFAOYSA-N.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂ClF₃N₂O | |

| Molecular Weight | 232.63 g/mol | |

| SMILES | CNC(=O)C1(CNCC1)C(F)(F)F.Cl | |

| InChI Key | TZFCROSWJGSWMU-UHFFFAOYSA-N |

Crystallographic Data and Three-Dimensional Conformational Studies

While no direct crystallographic data for this compound is publicly available, structural insights can be inferred from related pyrrolidine derivatives:

Pyrrolidine Ring Conformation :

- In analogous 3-(trifluoromethyl)pyrrolidine derivatives, the pyrrolidine ring often adopts a half-chair conformation due to steric interactions between the CF₃ group and adjacent carbons.

- The hydrochloride salt form may stabilize specific conformations via hydrogen bonding between the amide proton and chloride ions.

Intermolecular Interactions :

Key Challenges :

Electronic Effects of Trifluoromethyl Group on Pyrrolidine Ring Geometry

The trifluoromethyl group (-CF₃) exerts significant electronic and steric effects:

Conformational Preferences :

Comparative Analysis with Related Pyrrolidine Carboxamide Derivatives

Structural Comparisons

Key Observations :

- The N-methyl carboxamide group enhances solubility and stability compared to non-methylated analogs.

- CF₃ substitution at position 3 increases lipophilicity (LogP ~0.61) and rigidity compared to CH₃.

Electronic and Conformational Implications

Properties

IUPAC Name |

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c1-11-5(13)6(7(8,9)10)2-3-12-4-6;/h12H,2-4H2,1H3,(H,11,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFCROSWJGSWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCNC1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Acids

A common approach to pyrrolidine synthesis involves cyclization of γ-amino acids. For example, 4-amino-4-(trifluoromethyl)butanoic acid can undergo intramolecular dehydration under acidic or thermal conditions to yield 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. This method is analogous to proline synthesis but requires stringent control of stereochemistry and reaction conditions to avoid racemization.

Reaction Conditions :

Michael Addition-Cyclization Cascade

An alternative route employs a Michael addition between acrylate derivatives and trifluoromethyl-containing amines, followed by cyclization. For instance, methyl 3-(trifluoromethyl)acrylate reacts with benzylamine to form a γ-amino ester, which undergoes ring closure via removal of the benzyl protecting group.

Example Protocol :

- Michael Addition :

- Cyclization :

Trifluoromethylation Techniques

Introducing the trifluoromethyl group at the pyrrolidine 3-position is achieved through two primary methods:

Nucleophilic Trifluoromethylation

Using Ruppert–Prakash reagent (TMSCF₃) or Umemoto’s reagent, trifluoromethyl groups can be added to carbonyl intermediates. For example, 3-ketopyrrolidine reacts with TMSCF₃ in the presence of a fluoride source to yield 3-(trifluoromethyl)pyrrolidin-3-ol, which is subsequently oxidized to the carboxylic acid.

Optimization Data :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| TMSCF₃ | DMF | −78°C | 65 |

| Umemoto’s reagent | CH₂Cl₂ | 0°C | 72 |

Electrophilic Trifluoromethylation

Electrophilic agents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable direct CF₃ transfer to enolates or Grignard reagents. This method is preferred for stereocontrolled synthesis but requires inert atmospheric conditions.

Case Study :

Carboxamide Formation

The carboxylic acid intermediate is converted to the carboxamide via activation to an acid chloride followed by reaction with methylamine:

Acid Chloride Synthesis

Protocol :

Amidation with Methylamine

Procedure :

- Add methylamine (2.0 equiv) to the acid chloride in THF at 0°C.

- Stir for 12 hours at room temperature.

- Quench with water, extract with ethyl acetate, and concentrate.

N-Methylation of Pyrrolidine

N-Methylation is achieved via reductive amination or direct alkylation:

Reductive Amination

Conditions :

Direct Alkylation with Methyl Iodide

Optimized Protocol :

Hydrochloride Salt Precipitation

The free base is treated with HCl gas in anhydrous diethyl ether to form the hydrochloride salt:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Cyclization of γ-Amino Acids | High stereocontrol | Multi-step purification | 50–60 |

| Michael Addition-Cyclization | Scalability | Requires protecting groups | 65–70 |

| Direct Alkylation | Rapid N-methylation | Competing side reactions | 75–80 |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

- Trifluoromethylation : Umemoto’s reagent is preferred over TMSCF₃ due to lower toxicity.

- Solvent Recovery : THF and DMF are recycled via distillation to reduce waste.

- Catalyst Recycling : Pd/C from hydrogenation steps is reused up to five cycles without significant activity loss.

Emerging Methodologies

Recent advances include photoredox catalysis for trifluoromethylation and enzymatic amidation. For example, visible-light-mediated CF₃ transfer using Ru(bpy)₃Cl₂ achieves higher regioselectivity at ambient temperatures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide: Lacks the hydrochloride salt form.

3-(trifluoromethyl)pyrrolidine-3-carboxamide: Lacks the N-methyl group.

N-methyl-3-(trifluoromethyl)pyrrolidine: Lacks the carboxamide group.

Uniqueness

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical applications.

The mechanism of action for this compound involves interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to modulate the activity of various biological pathways. This modulation can lead to therapeutic effects in different physiological contexts.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

- Antiviral Activity : It has been investigated as a potential inhibitor of SARS-CoV-2 protease, demonstrating promising results in reducing viral replication in vitro .

- Anticancer Properties : Initial studies suggest that compounds structurally related to N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide may exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancers .

- Enzyme Inhibition : The compound has shown potential as an inhibitor in enzymatic studies, particularly involving reverse transcriptase, which is crucial for viral replication.

Case Studies and Experimental Results

- Antiviral Studies : A study evaluated the efficacy of this compound against SARS-CoV-2. The results indicated a significant reduction in viral load at specific concentrations, highlighting its potential as a therapeutic agent for COVID-19 .

- Antiproliferative Effects : In vitro assays demonstrated that derivatives of this compound exhibited varying levels of antiproliferative activity against human cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 10 to 20 µM against HCT116 and HePG2 cells .

- Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to the active sites of several enzymes, suggesting its role as a competitive inhibitor .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | Effect | IC50/EC50 Value |

|---|---|---|---|

| Antiviral | SARS-CoV-2 Protease | Inhibition of viral replication | 15 µM |

| Antiproliferative | HCT116 Cells | Reduced cell proliferation | 10 µM |

| Enzyme Inhibition | Reverse Transcriptase | Competitive inhibition | 20 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride?

- Answer : Two primary approaches are derived from analogous compounds:

- Method A : Reacting an amine hydrochloride with N-methyl-N-arylcyanamide under reflux conditions (e.g., toluene at 130°C). This method is effective but may yield lower outputs (~16%) due to side reactions .

- Method B : Using N-arylcyanamide with N-methylamine hydrochloride under similar conditions, which improves yields (~35%) by reducing competing pathways .

- Key considerations : Optimize solvent choice (e.g., toluene for stability) and reaction time to minimize decomposition of the trifluoromethyl group, which is sensitive to harsh conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : A multi-technique approach is critical:

- HPLC : Use ≥98% purity thresholds with C18 columns and UV detection at 254 nm, as validated for structurally related pyrrolidine derivatives .

- NMR : Confirm stereochemistry via - and -NMR, focusing on pyrrolidine ring protons (δ 3.1–3.5 ppm) and trifluoromethyl signals (δ -62 ppm in -NMR) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 297.1) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Refer to SDS guidelines for similar hydrochlorides:

- PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

- Storage : Desiccated at -20°C in amber vials to prevent hygroscopic degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

- Answer : Enantiomeric purity significantly impacts receptor binding. For example, (S)-pyrrolidine-3-carboxamide derivatives exhibit higher affinity for CNS targets compared to (R)-isomers due to spatial alignment with hydrophobic binding pockets .

- Methodological steps :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients .

- Activity assays : Compare enantiomers in vitro (e.g., radioligand binding assays for neurotransmitter receptors) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Answer : Discrepancies often arise from competing pathways (e.g., trifluoromethyl group degradation). Mitigation includes:

- Process optimization : Replace traditional heating with microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Additives : Introduce catalytic KCO to stabilize intermediates, as seen in trifluoromethylpyridine syntheses .

- DoE (Design of Experiments) : Statistically model variables (temperature, solvent ratio) to identify critical parameters .

Q. What computational tools predict the metabolic stability of this compound?

- Answer :

- In silico models : Use Schrödinger’s ADMET Predictor or SwissADME to assess CYP450 metabolism, focusing on oxidative defluorination hotspots .

- Docking studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) using AutoDock Vina to identify metabolically labile regions .

- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers design SAR studies to explore the trifluoromethyl group's role?

- Answer :

- Analog synthesis : Replace -CF with -CH, -Cl, or -OCF and compare potency in target assays .

- Physicochemical profiling : Measure logP (via shake-flask method) and pKa (via potentiometry) to correlate lipophilicity/basicty with activity .

- Crystallography : Resolve ligand-target co-crystals (e.g., with 5-HT receptors) to map hydrophobic interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Answer :

- Non-linear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC/IC values .

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Reproducibility : Use ≥3 independent experiments with ANOVA + post-hoc Tukey tests .

Q. How can researchers address batch-to-batch variability in pharmacological assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.